molecular formula C9H9ClN2O4 B2371927 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide CAS No. 300707-85-1

2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide

Cat. No.: B2371927
CAS No.: 300707-85-1
M. Wt: 244.63
InChI Key: ZCDILZWODXNISM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide typically involves the reaction of 4-hydroxy-3-nitrobenzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed:

Scientific Research Applications

2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group may also play a role in binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-1-2-8(13)7(3-6)12(15)16/h1-3,13H,4-5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDILZWODXNISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CCl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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